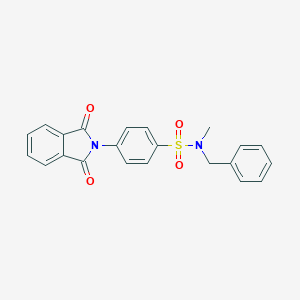![molecular formula C18H25NO2 B467206 N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide CAS No. 497087-16-8](/img/structure/B467206.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide” is a chemical compound with the molecular formula C17H23NO2 . It has an average mass of 273.370 Da and a monoisotopic mass of 273.172882 Da .
Molecular Structure Analysis
The molecular structure of “N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide” consists of a cyclohexene ring attached to an ethyl group, which is further attached to an acetamide group . The acetamide group is substituted with a 4-methoxyphenyl group .Aplicaciones Científicas De Investigación
Chemoselective Acetylation and Synthesis N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide is involved in chemoselective acetylation processes, crucial for the synthesis of intermediates in the production of various pharmaceuticals. For instance, chemoselective monoacetylation of amino groups, as seen in the synthesis of N-(2-hydroxyphenyl)acetamide, an antimalarial drug intermediate, uses similar acetamide derivatives. Vinyl acetate has proven to be an effective acyl donor in these reactions due to its irreversible reaction nature and kinetic control, highlighting the significance of acetamide derivatives in facilitating these chemically selective transformations (Magadum & Yadav, 2018).
Pharmacological Potential Acetamide derivatives, akin to this compound, have been synthesized and evaluated for their pharmacological properties. Studies on compounds such as N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide derivatives have shown potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. These activities are attributed to specific functional groups present in the phenoxy nucleus, indicating the broad therapeutic potential of acetamide derivatives in medicinal chemistry (Rani et al., 2016).
Antimicrobial and Cytotoxic Activities The antimicrobial and cytotoxic activities of carbazole derivatives, including N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives, have been extensively studied. These compounds exhibit notable antimicrobial properties against various bacterial and fungal strains and have been evaluated for their cytotoxic effects, demonstrating the utility of acetamide derivatives in developing new antimicrobial agents with potential applications in treating infectious diseases (Kaplancıklı et al., 2012).
Anticancer and Anti-inflammatory Applications Acetamide derivatives are also investigated for their anticancer and anti-inflammatory properties. The synthesis of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives has revealed compounds with significant anticancer and anti-inflammatory activities, particularly against breast cancer and neuroblastoma cell lines. These findings underscore the potential of acetamide derivatives in oncology and inflammation-related therapeutic development (Rani et al., 2014).
Propiedades
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-2-15-8-10-17(11-9-15)21-14-18(20)19-13-12-16-6-4-3-5-7-16/h6,8-11H,2-5,7,12-14H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHVAOBXGGSUBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NCCC2=CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-[(4-ethylphenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B467180.png)
![2-naphthyl-N-[4-(pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B467185.png)
![2-(2-chlorophenoxy)-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B467189.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(4-ethylphenoxy)acetamide](/img/structure/B467203.png)


![3-({4-[Benzyl(methyl)sulfamoyl]phenyl}carbamoyl)propanoic acid](/img/structure/B467269.png)
![3-bromo-N-[(cyclohexanecarbonylamino)carbamothioyl]-4-methoxybenzamide](/img/structure/B467300.png)
![4-tert-butyl-N-[(4-piperidin-1-ylsulfonylphenyl)carbamothioyl]benzamide](/img/structure/B467311.png)
![Methyl 4-[({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)amino]-4-oxobutanoate](/img/structure/B467382.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-N'-benzoylthiourea](/img/structure/B467390.png)
![4-[({[4-(Pyrrolidin-1-ylsulfonyl)anilino]carbothioyl}amino)carbonyl]-1,1'-biphenyl](/img/structure/B467402.png)
![N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B467425.png)
![N-[(4-phenoxyphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B467428.png)
